3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride 3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1354962-50-7
VCID: VC2675717
InChI: InChI=1S/C9H6N2O3.ClH/c12-9(13)8-5-7(11-14-8)6-3-1-2-4-10-6;/h1-5H,(H,12,13);1H
SMILES: C1=CC=NC(=C1)C2=NOC(=C2)C(=O)O.Cl
Molecular Formula: C9H7ClN2O3
Molecular Weight: 226.61 g/mol

3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride

CAS No.: 1354962-50-7

Cat. No.: VC2675717

Molecular Formula: C9H7ClN2O3

Molecular Weight: 226.61 g/mol

* For research use only. Not for human or veterinary use.

3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride - 1354962-50-7

Specification

CAS No. 1354962-50-7
Molecular Formula C9H7ClN2O3
Molecular Weight 226.61 g/mol
IUPAC Name 3-pyridin-2-yl-1,2-oxazole-5-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H6N2O3.ClH/c12-9(13)8-5-7(11-14-8)6-3-1-2-4-10-6;/h1-5H,(H,12,13);1H
Standard InChI Key JIJCLNNFNFHBEC-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=NOC(=C2)C(=O)O.Cl
Canonical SMILES C1=CC=NC(=C1)C2=NOC(=C2)C(=O)O.Cl

Introduction

3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride is a heterocyclic compound that combines a pyridine ring with an oxazole ring, featuring a carboxylic acid functional group. This compound is classified under specialty chemicals and is used in various applications in chemistry, biology, and medicine. Its unique structure makes it a valuable precursor for synthesizing more complex heterocyclic compounds and potential bioactive molecules.

Synthesis Methods

The synthesis of 3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride typically involves multi-step organic reactions. In industrial settings, these methods are optimized for large-scale production using techniques such as continuous flow reactors to enhance yield and minimize by-products.

Applications

This compound is utilized in synthetic organic chemistry as a building block for more complex heterocyclic compounds. Its potential bioactive properties make it a subject of interest in biological and medical research.

Hazard Classification

While specific hazard classifications for 3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride are not detailed, compounds with similar structures are known to be harmful if swallowed and can cause skin irritation. Proper handling and storage procedures should be followed to minimize risks.

Availability and Suppliers

3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride is available from various chemical suppliers, with sizes ranging from 100 mg to 5 g, and a minimum purity of 95% .

Biological Activity

The biological activity of this compound is an area of ongoing research. Compounds with similar structures have shown potential as bioactive molecules, interacting with enzymes or receptors to modulate their activity.

Chemical Reactions

The compound can participate in various chemical reactions due to its carboxylic acid functional group, making it versatile for synthesizing other valuable compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator